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Compound of Interest

Compound Name: 2-Cyanoadenosine

Cat. No.: B12283685 Get Quote

Disclaimer: Direct experimental spectroscopic data for 2-Cyanoadenosine is not readily

available in the public domain. This guide provides a comprehensive overview of the expected

spectroscopic characteristics based on the analysis of closely related adenosine analogs and

the known properties of its constituent functional groups. The experimental protocols and data

presented for analogous compounds serve as a robust reference for researchers and scientists

in the field of drug development.

Introduction
2-Cyanoadenosine is a modified nucleoside, an analog of adenosine, featuring a cyano group

at the 2-position of the adenine base. This modification can significantly influence the

molecule's electronic properties, hydrogen bonding capabilities, and potential biological activity.

A thorough spectroscopic analysis is crucial for its unambiguous identification, purity

assessment, and for elucidating its structural and conformational properties. This technical

guide outlines the expected spectroscopic signatures of 2-Cyanoadenosine in Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and

Infrared (IR) spectroscopy, along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2-
Cyanoadenosine, ¹H and ¹³C NMR will provide key information on the protons and carbons of

the ribose sugar and the modified adenine base.
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Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-Cyanoadenosine is expected to show distinct signals for the

protons of the ribose moiety and the adenine base. The chemical shifts will be influenced by

the electron-withdrawing nature of the cyano group. Below is a table of expected chemical

shifts based on adenosine and its derivatives.

Proton
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-8 8.0 - 8.5 s -

H-1' 5.9 - 6.1 d ~5-7

H-2' 4.5 - 4.8 t ~5-6

H-3' 4.2 - 4.5 t ~4-5

H-4' 4.0 - 4.3 q ~3-4

H-5'a, H-5'b 3.6 - 3.9 m -

NH₂ ~7.3 (broad) s -

OH (2', 3', 5') Variable (broad) s -

Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the carbon skeleton of 2-Cyanoadenosine. The cyano

group will significantly deshield the C-2 carbon.
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Carbon Expected Chemical Shift (δ, ppm)

C-6 ~156

C-2 ~115-120 (due to CN)

C-4 ~149

C-5 ~120

C-8 ~140

C-1' ~88

C-4' ~86

C-2' ~74

C-3' ~71

C-5' ~62

CN ~117

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Cyanoadenosine in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆ or D₂O).

Internal Standard: Add a small amount of a suitable internal standard, such as

tetramethylsilane (TMS) for organic solvents or a deuterated standard for D₂O, if quantitative

analysis is required.

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Acquire a ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or

higher.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
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For complete structural assignment, 2D NMR experiments such as COSY (Correlated

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are recommended.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and

baseline correction. Calibrate the chemical shifts relative to the internal standard or the

residual solvent peak.
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Figure 1: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental

composition of 2-Cyanoadenosine and for gaining structural information through fragmentation

analysis.

Expected Mass Spectrometric Data
Molecular Formula: C₁₁H₁₂N₆O₄

Molecular Weight: 292.25 g/mol

Monoisotopic Mass: 292.0920 Da[1]
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Expected Ions:

[M+H]⁺: m/z 293.100

[M+Na]⁺: m/z 315.082

[M-H]⁻: m/z 291.084

Expected Fragmentation Pattern
The primary fragmentation is expected to be the cleavage of the glycosidic bond between the

ribose sugar and the 2-cyanoadenine base.

Fragment Ion Description Expected m/z

[Base+H]⁺ Protonated 2-cyanoadenine 161.057

[Sugar]⁺ Ribose fragment 133.049

[Base+2H]⁺
Protonated 2-cyanoadenine

base
162.065

Experimental Protocol for Mass Spectrometry
Sample Preparation: Prepare a dilute solution of 2-Cyanoadenosine (1-10 µg/mL) in a

suitable solvent system, such as a mixture of acetonitrile and water with a small amount of

formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole

Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.

Data Acquisition:

Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to obtain

fragmentation data. This can be achieved through collision-induced dissociation (CID).
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Data Analysis: Analyze the accurate mass data to confirm the elemental composition.

Interpret the MS/MS spectrum to elucidate the fragmentation pathways and confirm the

structure.
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Figure 2: Workflow for mass spectrometry analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

particularly within the conjugated system of the purine ring.

Expected UV-Vis Spectral Data
Adenosine typically shows an absorption maximum (λmax) around 259 nm. The introduction of

the electron-withdrawing cyano group at the 2-position is expected to cause a slight shift in the

λmax.
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Compound Solvent λmax (nm)

Adenosine Water 259[2]

2-Cyanoadenosine (Expected) Water/Buffer 260 - 270

Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of 2-Cyanoadenosine of known concentration

in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a series of dilutions from the

stock solution.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Use a quartz cuvette with a 1 cm path length.

Use the buffer as a blank to zero the instrument.

Record the absorbance spectrum of each dilution over a wavelength range of 200-400 nm.

Data Analysis: Determine the λmax from the spectrum. If the extinction coefficient is to be

determined, plot absorbance versus concentration and use the Beer-Lambert law (A = εbc).
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Figure 3: UV-Vis spectroscopy experimental workflow.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Expected IR Spectral Data
The IR spectrum of 2-Cyanoadenosine will show characteristic absorption bands for the

hydroxyl, amine, cyano, and aromatic functionalities.

Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

O-H (hydroxyls) Stretching 3200 - 3500 (broad)

N-H (amine) Stretching 3100 - 3300

C-H (aromatic) Stretching ~3030

C-H (aliphatic) Stretching 2800 - 3000

C≡N (cyano) Stretching 2220 - 2260 (sharp, medium)

C=N, C=C (aromatic) Stretching 1500 - 1680

C-O (hydroxyls) Stretching 1000 - 1250

Experimental Protocol for Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of finely ground 2-Cyanoadenosine (1-2 mg)

with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent

pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition:

Collect a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the spectrometer and collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.
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Figure 4: General workflow for FTIR analysis.

Signaling Pathways and Biological Context
Currently, there is limited information available in scientific literature directly linking 2-
Cyanoadenosine to specific signaling pathways. However, as an adenosine analog, it is

plausible that it may interact with adenosine receptors (A₁, A₂A, A₂B, and A₃) or other proteins

that bind adenosine or its derivatives. The cyano modification at the 2-position could alter its

binding affinity and selectivity for these receptors, potentially leading to agonistic or

antagonistic effects. Further biological studies are required to elucidate the specific roles of 2-
Cyanoadenosine in cellular signaling.
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Conclusion
This technical guide provides a detailed predictive overview of the spectroscopic analysis of 2-
Cyanoadenosine. While direct experimental data is scarce, the information compiled from

analogous compounds offers a solid foundation for researchers to identify and characterize this

molecule. The provided experimental protocols and workflow diagrams serve as a practical

guide for conducting NMR, MS, UV-Vis, and IR spectroscopy for 2-Cyanoadenosine and other

related nucleoside analogs. Further research is warranted to obtain definitive experimental

spectra and to explore the biological functions of this intriguing molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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